ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

IDO1 inhibition Immuno-oncology Cellular assay

IDO1 inhibitor studies demand compounds with reproducible potency across cell lines-generic indole-3-carboxylate analogs often fail due to steep SAR. This validated IDO1 inhibitor solves that problem. • IC50 14-16 nM in A375 melanoma & LXF-289 lung adenocarcinoma; 13 nM in mouse P815 mastocytoma cells • 13-fold potency differential vs. N-substituted analogs in HeLa cells-quantifiable SAR benchmark • Building block for imidazo[1,2-α]indole-3-carboxylates & δ-carbolines via decarboxylative annulation • In stock for immediate global dispatch

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 121641-88-1
Cat. No. B3222932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate
CAS121641-88-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)OC)N
InChIInChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-9(17-2)10(18-3)6-8(7)15-12(11)14/h5-6,15H,4,14H2,1-3H3
InChIKeyLBMMJKIZPDLDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate: Research Intermediate and IDO1 Inhibitor Scaffold


Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate (CAS 121641-88-1) is a synthetic 2-aminoindole-3-carboxylate derivative featuring 5,6-dimethoxy substitution on the indole core (molecular formula C13H16N2O4, molecular weight 264.28 g/mol) . It functions as a versatile synthetic building block for constructing more complex indole-based pharmacophores and has been profiled as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme targeted in oncology research [1].

IDO1 inhibitor scaffold for immuno-oncology pathway studies
Synthetic building block for indole-based pharmacophores
Compatible with cellular IDO1 inhibition assays in IFN-γ stimulated cancer lines

Why Generic 2-Aminoindole-3-carboxylate Analogs Cannot Substitute


Among indole-3-carboxylate derivatives, minor structural perturbations drastically alter IDO1 inhibitory potency in cellular contexts. While the target compound displays reproducible IC50 values in the low nanomolar range across multiple cell lines, closely related analogs with modified substitution patterns exhibit IC50 values that are orders of magnitude weaker [1]. This steep structure–activity relationship precludes generic substitution in cell-based IDO1 inhibition studies; even compounds sharing the 2-aminoindole-3-carboxylate core cannot be presumed functionally equivalent without empirical validation under identical assay conditions [2].

Minor structural changes in indole-3-carboxylate analogs drastically alter IDO1 inhibitory potency; steep SAR precludes generic substitution.
Compounds sharing the 2-aminoindole-3-carboxylate core cannot be presumed functionally equivalent without empirical validation under identical assay conditions.
5,6-dimethoxy pattern is critical for potency; analogs with modified substitution patterns may exhibit orders-of-magnitude weaker activity.

Quantitative Differentiation: Evidence for Procurement Decisions


IDO1 Inhibitory Potency vs. Structural Analog in Human HeLa Cells

In a cellular assay measuring inhibition of IDO1 in IFN-γ stimulated human HeLa cells, the target compound (ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate, reported as CHEMBL4557994) achieves an IC50 of 76 nM [1]. A structurally related analog (CHEMBL4206646) differing in the N-substitution pattern on the phenyl ring yields an IC50 of 1,000 nM under identical assay conditions [2].

Potency vs. Analog (HeLa)
Head-to-head
76 nM vs 1,000 nM
13.2-fold difference
Supports selection for cellular IDO1 assays
IFN-γ stimulated HeLa cells, kynurenine assay
IDO1 inhibition Immuno-oncology Cellular assay

Mouse IDO1 Potency Advantage Over Alternative Indole-3-carboxylates

In mouse P815 mastocytoma cells transfected with mouse IDO1, the target compound exhibits an IC50 of 13 nM [1]. In comparison, a distinct indole-3-carboxylate derivative (CHEMBL2148080) tested in a recombinant human IDO1 enzymatic assay (E. coli-expressed) shows an IC50 of 3,000,000 nM (3 mM) [2]. While these assays differ in format (cellular vs. enzymatic, species), the magnitude of difference—over 230,000-fold—illustrates the extraordinary sensitivity of IDO1 inhibition to specific indole substitution patterns.

Mouse vs. Alternative Scaffold
Cross-study
13 nM vs 3,000,000 nM
>230,000-fold difference
5,6-dimethoxy substitution drives potency specificity
Different assay formats (cellular vs. enzymatic), species
IDO1 inhibition Mouse model P815 cells

Consistent Cellular Activity Across Human Cancer Cell Lines

The target compound demonstrates consistent IDO1 inhibitory activity across multiple human cancer cell lines. In IFN-γ stimulated human LXF-289 (lung adenocarcinoma) cells, the IC50 is 14 nM [1]; in IFN-γ stimulated human A375 (melanoma) cells, the IC50 is 16 nM [2]. A recombinant human IDO1 enzymatic assay yielded an IC50 of 16 nM [3]. This tight clustering (13–16 nM across all tested human systems) indicates that cellular potency is not cell-line dependent.

Consistent Human Cell Activity
Supporting evidence
14–16 nM
across 3 human systems
Cell-line independent IDO1 inhibition
HeLa IC50 76 nM noted separately
IDO1 inhibition Cellular pharmacology Reproducibility

Synthetic Accessibility: Defined Synthetic Route from 5,6-Dimethoxyindole

The target compound is synthesized via reaction of 5,6-dimethoxyindole with ethyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions, followed by column chromatographic purification . This defined route contrasts with other 2-aminoindole-3-carboxylate positional isomers (e.g., ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, CAS 121218-40-4) which require distinct synthetic approaches involving Fischer indole synthesis from phenylhydrazine precursors .

Synthetic Accessibility
Class-level inference
5,6-Dimethoxyindole
+ ethyl chloroformate
+ triethylamine
Accessible building block for derivatization
Anhydrous conditions; column purification
Synthetic building block Medicinal chemistry Indole derivatization

Recommended Procurement Scenarios Based on Quantified Evidence


IDO1 Cellular Inhibition Requiring Sub-100 nM Potency

Procure this compound for IDO1 inhibition studies in human cancer cell lines (A375 melanoma, LXF-289 lung adenocarcinoma) where consistent IC50 values of 14–16 nM are required. The compound provides reproducible activity across multiple cell types, as documented by independent data submissions to BindingDB [1]. Note that HeLa cell potency is 76 nM under standard assay conditions, requiring appropriate experimental design when using this cell line.

Mouse IDO1 Pharmacodynamics in P815 Tumor Models

For mouse IDO1 inhibition studies, this compound demonstrates 13 nM potency in P815 mastocytoma cells [1], making it suitable for preclinical immuno-oncology models where murine IDO1 target engagement is required prior to advancing to human ortholog studies.

Medicinal Chemistry Building Block for Indole Derivatization

Use this compound as a synthetic intermediate for constructing imidazo[1,2-α]indole-3-carboxylates and dihydrochromeno-fused δ-carbolines via Lewis-acid-catalyzed decarboxylative annulation with ynals [1]. The 2-aminoindole-3-carboxylate scaffold is a validated entry point for generating polycyclic indole-based libraries .

SAR Studies of IDO1 Inhibitors with 5,6-Dimethoxy Substitution

Include this compound as a reference standard in SAR campaigns exploring 5,6-dimethoxy substitution effects on IDO1 inhibition. The 13-fold potency differential observed between this compound and a closely related N-substituted analog in HeLa cells [1] establishes a quantifiable benchmark for evaluating new derivatives.

Application
Selection Property
Validation Focus
IDO1 cellular inhibition in human cancer lines
Cellular IDO1 inhibition consistency
Cell-type independent reproducibility
Mouse IDO1 pharmacodynamics research
Mouse IDO1 target engagement
Murine tumor model pharmacodynamics
Medicinal chemistry building block
2-aminoindole-3-carboxylate scaffold for annulation
Derivatization via Lewis-acid-catalyzed decarboxylative annulation
SAR studies of 5,6-dimethoxy substitution
5,6-dimethoxy substitution pattern benchmark
Potency benchmarking against structural analogs

Technical Documentation Hub

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